2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one
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Overview
Description
2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is known for its unique structure, which includes a furo[3,2-B]pyridine moiety, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one typically involves the reaction of 5-methylfuro[3,2-B]pyridine with appropriate reagents under controlled conditions. One common method involves the use of a Diels-Alder reaction, followed by purification through techniques such as flash chromatography .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. Companies like ChemScene and CymitQuimica offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(5-methylfuro[3,2-B]pyridin-2-YL)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
1-(3-pyridinyl)-2-propanone: Contains a pyridine ring but lacks the furo moiety[][6].
Uniqueness
2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one is unique due to its specific combination of a furo[3,2-B]pyridine moiety with a propanone group
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methyl-1-(5-methylfuro[3,2-b]pyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO2/c1-7(2)12(14)11-6-9-10(15-11)5-4-8(3)13-9/h4-7H,1-3H3 |
InChI Key |
FZKNBQGINXRQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)C(C)C |
Origin of Product |
United States |
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